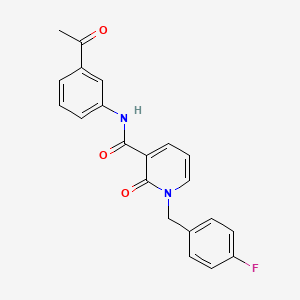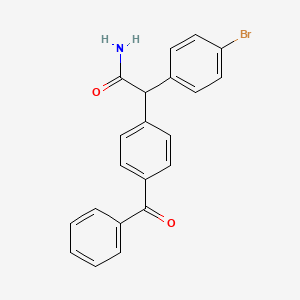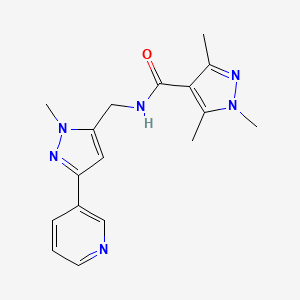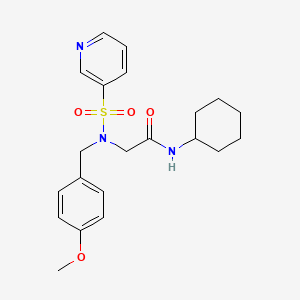![molecular formula C18H27N3O3 B2757584 3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2379971-26-1](/img/structure/B2757584.png)
3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has attracted significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide is complex and involves the modulation of several signaling pathways and cellular processes. This compound has been shown to interact with several ion channels and receptors, including the NMDA receptor, the TRPV1 receptor, and the GABA receptor. These interactions result in the modulation of intracellular calcium levels, the activation of protein kinases and phosphatases, and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects have been attributed to the ability of this compound to interact with specific targets and modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions for 3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide research are possible, including the design and synthesis of novel analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its effects, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the development of new methods for the delivery of this compound to specific tissues and cells could enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-pyridinemethanol with oxan-4-ylamine, followed by the reaction of the resulting compound with piperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of several ion channels and receptors, including the NMDA receptor, the TRPV1 receptor, and the GABA receptor. These effects have been attributed to the ability of this compound to cross the blood-brain barrier and interact with the central nervous system.
In cancer research, this compound has been shown to have anti-proliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. These effects have been attributed to the ability of this compound to induce apoptosis and inhibit cell cycle progression.
In drug discovery, this compound has been used as a lead compound for the design and synthesis of novel analogs with improved pharmacological properties. Several studies have reported the successful synthesis of this compound derivatives with enhanced potency and selectivity towards specific targets.
Propriétés
IUPAC Name |
3-[(2-methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-11-17(4-7-19-14)24-13-15-3-2-8-21(12-15)18(22)20-16-5-9-23-10-6-16/h4,7,11,15-16H,2-3,5-6,8-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBRBKLVYDRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

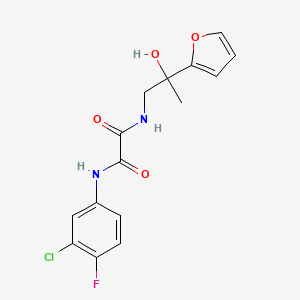
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)
